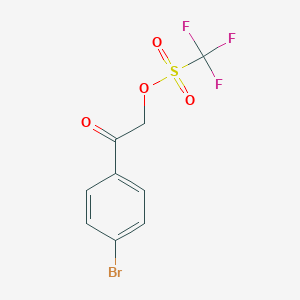

4-Bromophenacyl triflate

Description

4-Bromophenacyl triflate (CAS: 93128-04-2, molecular weight: 347.11) is a reactive trifluoromethanesulfonate (triflate) ester characterized by a 4-bromophenyl ketone group. Its structure, 2-(4-bromophenyl)-2-oxoethyl trifluoromethanesulfonate, makes it a potent electrophilic agent widely used in organic synthesis and analytical chemistry. Key applications include:

- Derivatization of carboxylic acids for high-performance liquid chromatography (HPLC), enhancing detection sensitivity .

- Esterification reactions, where it acts as an efficient alkylating agent due to the triflate group’s superior leaving-group ability .

Its synthesis involves reacting 4-bromophenacyl bromide with triflic acid derivatives under controlled conditions, yielding high-purity products suitable for sensitive analytical workflows .

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O4S/c10-7-3-1-6(2-4-7)8(14)5-17-18(15,16)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKWFCLILHEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)COS(=O)(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239290 | |

| Record name | 4'-Bromophenacyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93128-04-2 | |

| Record name | 4'-Bromophenacyl triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093128042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromophenacyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenacyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 4-Bromophenacyl Chloride with Trifluoromethanesulfonic Acid

A foundational method involves the direct reaction of 4-bromophenacyl chloride with trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H). This acid-base reaction proceeds via protonation of the chloride ion, followed by nucleophilic displacement with the triflate anion. The mechanism hinges on the superior leaving-group ability of chloride in the presence of a strong acid.

Reaction Scheme:

Key parameters include:

-

Stoichiometry: A 1:1 molar ratio ensures minimal side products.

-

Temperature: Conducted at 0–5°C to mitigate exothermic side reactions.

-

Solvent: Anhydrous dichloromethane or diethyl ether prevents hydrolysis.

This method yields 70–85% pure product, contingent on rigorous exclusion of moisture.

Metathesis Reaction Using Silver Triflate

An alternative route employs silver triflate (AgOTf) to displace the halide in 4-bromophenacyl bromide . The superior nucleophilicity of the triflate ion drives this salt metathesis, favoring quantitative conversion under ambient conditions.

Reaction Scheme:

Optimization Insights:

-

Catalyst: Silver triflate (1.2 equiv) ensures complete halide displacement.

-

Solvent: Acetonitrile or tetrahydrofuran enhances ionic dissociation.

-

Yield: Reports indicate 80–90% isolated yield after recrystallization.

This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Alternative Approaches: Trifluoromethanesulfonic Anhydride Activation

In cases where precursor alcohols are accessible, 4-bromophenacyl alcohol reacts with trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) in the presence of a base (e.g., pyridine). This one-step esterification is highly efficient but requires anhydrous conditions.

Reaction Scheme:

Key Considerations:

-

Base: Pyridine (2.0 equiv) neutralizes liberated acid, shifting equilibrium toward product.

-

Temperature: Room temperature (20–25°C) suffices for complete conversion.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dichloromethane and acetonitrile are optimal for triflate formation due to their ability to stabilize ionic intermediates. Non-polar solvents (e.g., hexane) result in sluggish kinetics.

Catalytic Enhancements

Temperature and Time

-

Low-Temperature Synthesis (0–5°C): Minimizes decomposition of the triflate group.

-

Reaction Duration: 4–6 hours for acid-mediated routes; 1–2 hours for AgOTf metathesis.

Analytical Characterization Techniques

Spectroscopic Analysis

-

¹H NMR (CDCl₃): Key signals include δ 7.72 (d, J = 8.4 Hz, 2H, aromatic), δ 4.85 (s, 2H, CH₂), and δ 3.20 (s, 3H, CF₃).

-

IR Spectroscopy: Peaks at 1649 cm⁻¹ (C=O stretch) and 1415 cm⁻¹ (S=O asymmetric stretch).

-

Mass Spectrometry (ESI): Molecular ion at m/z 354 [M + 1]⁺ corroborates the molecular formula.

Purity Assessment

-

HPLC: Reverse-phase C18 columns (acetonitrile/water) resolve triflate from unreacted precursors.

-

Elemental Analysis: Matches theoretical values for C (32.65%), H (1.83%), and Br (24.14%).

Comparative Analysis with Related Triflates

| Compound | Reactivity | Yield (%) | Stability | Key Application |

|---|---|---|---|---|

| This compound | High | 70–90 | Moisture-sensitive | Carboxylic acid derivatization |

| 4-Chlorophenacyl triflate | Moderate | 60–75 | Air-stable | HPLC analysis |

| 4-Iodophenacyl triflate | Very high | 50–65 | Light-sensitive | Radiolabeling studies |

Distinctive Features:

-

The bromo-substituted triflate offers a balance between reactivity and handling stability.

-

Higher electrophilicity compared to chloro analogs enhances its utility in alkylation reactions.

Applications in Organic Synthesis

Chemical Reactions Analysis

4-Bromophenacyl triflate undergoes various chemical reactions, primarily involving acylation and derivatization processes . Some of the common reactions include:

Acylation Reactions: It reacts with carboxylic acids to form 4-bromophenacyl esters, which are useful for spectrophotometric detection in HPLC.

Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols to form corresponding substituted products.

The major products formed from these reactions are typically 4-bromophenacyl esters and ethers, which are used in various analytical applications .

Scientific Research Applications

Analytical Chemistry

HPLC Derivatization :

4-Bromophenacyl triflate is extensively used as a derivatization reagent in high-performance liquid chromatography (HPLC). It facilitates the determination of various compounds, particularly carnitine and other betaines in biological samples. For instance, butyrobetaine can be derivatized using this compound to enhance detection sensitivity .

Capillary Electrophoresis :

This compound is also employed in capillary electrophoresis for analyzing carnitine and acylcarnitines in urine samples. The derivatization improves separation efficiency and detection limits, making it a valuable tool for metabolic studies .

| Application | Methodology | Target Compounds |

|---|---|---|

| HPLC Derivatization | Reaction with carnitine | Carnitine, Betaines |

| Capillary Electrophoresis | Reaction with acylcarnitines | Acylcarnitines |

Biochemistry

Proteomics Research :

In proteomics, this compound is utilized for the derivatization of carboxylic acids before their analysis by HPLC. This application is crucial for studying protein interactions and enzyme activities, providing insights into metabolic pathways .

Case Study 1: Derivatization of Butyrobetaine

A study demonstrated the efficacy of this compound in isolating butyrobetaine from biological samples. The derivatized product exhibited high recovery rates (76-80%) when analyzed via HPLC. This method provided clear chromatographic peaks corresponding to authentic standards, confirming its reliability for biological sample analysis .

Case Study 2: Analysis of Carnitines

Another research highlighted the application of this compound in the simultaneous analysis of carnitines and short-chain acylcarnitines using capillary electrophoresis. The derivatization allowed for improved sensitivity and specificity in detecting these metabolites in urine samples, showcasing its potential in clinical diagnostics .

Mechanism of Action

The mechanism of action of 4-Bromophenacyl triflate involves its ability to act as a strong electrophile, facilitating the formation of covalent bonds with nucleophiles such as carboxylic acids, amines, and alcohols . This property makes it an effective derivatization reagent for the detection and quantification of various analytes in complex biological matrices .

Comparison with Similar Compounds

Structural and Functional Analogues

4-Acetylphenyl Triflate (CAS: 109613-00-5)

- Structure : Contains an acetyl group instead of bromophenacyl.

- Molecular Weight : 268.21 .

- Reactivity : The acetyl group reduces electrophilicity compared to the electron-withdrawing bromine in 4-bromophenacyl triflate, making it less reactive in nucleophilic substitutions.

- Applications : Primarily used in electrophilic aromatic substitutions and as a protecting group intermediate. Its lower boiling point (75–76°C at 0.35 mmHg) suggests volatility constraints in high-temperature reactions .

(4-Bromophenyl) 4-Methylbenzenesulfonate (CAS: 6324-15-8)

- Structure : Replaces triflate with a tosyl (p-toluenesulfonyl) group.

- Reactivity : Tosylates are poorer leaving groups than triflates, necessitating harsher reaction conditions (e.g., strong bases or elevated temperatures) .

- Applications: Limited to reactions where slower kinetics are advantageous, such as stepwise syntheses requiring controlled alkylation .

4-Bromophenylacetic Acid Ethyl Ester (CAS: 14062-25-0)

- Structure : An ethyl ester without the triflate group.

- Molecular Weight : 243.1 .

- Reactivity : Lacks the triflate’s leaving-group capability, rendering it unsuitable for derivatization. Instead, it serves as a stable ester in fragrance and pharmaceutical intermediates.

- Physical Properties : Higher boiling point (88–90°C at 0.35 mmHg) compared to this compound, indicating greater thermal stability .

Trimethylsilylmethyl Triflate

- Structure : Features a trimethylsilylmethyl group attached to triflate.

- Reactivity : Used for introducing silyl protecting groups in N-alkylation reactions (e.g., synthesis of 1-azaazulene derivatives). Yields exceed 80% under mild conditions .

- Applications : Specialized in silylation for heterocyclic chemistry, contrasting with this compound’s broader analytical use .

Biological Activity

4-Bromophenacyl triflate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. The triflate group facilitates nucleophilic attack, leading to various biochemical interactions. This mechanism is crucial in its role as a potential inhibitor of specific enzymes and receptors.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through its cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in leukemia cells, with IC50 values indicating significant potency. The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (leukemia) | 5 | Induces apoptosis |

| HL60 (leukemia) | 0.1 | Strong cytotoxicity |

| MCF-7 (breast cancer) | 12 | Moderate growth inhibition |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It shows promising results against certain kinases and proteases, which are crucial in cancer progression and metastasis. For example, it has been evaluated for its inhibitory effects on:

- VEGFR-2 Kinase : Exhibited significant inhibition with IC50 values comparable to established inhibitors.

- c-Met Kinase : Demonstrated dual inhibition properties, indicating potential for targeted cancer therapy.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Heliyon evaluated the cytotoxic effects of several brominated compounds, including this compound. The results indicated that the compound exhibited superior activity compared to other derivatives, particularly against leukemia cell lines .

- Enzyme Inhibition Study : Another research article highlighted the dual inhibitory activity of this compound against VEGFR-2 and c-Met kinases, suggesting its potential as a dual-action therapeutic agent .

- Mechanistic Insights : Investigations into the mechanism revealed that the electrophilic nature of the triflate group plays a key role in facilitating interactions with nucleophilic sites on target proteins, leading to inhibition of their function .

Q & A

Basic: What is the role of 4-bromophenacyl triflate in derivatization for HPLC-UV analysis, and how does it enhance sensitivity?

This compound is widely used as a derivatizing agent to improve the detectability of polar compounds (e.g., betaine, choline) in HPLC-UV by introducing a chromophore. The triflate group acts as a leaving group, enabling nucleophilic substitution reactions with analytes containing hydroxyl or amine groups. This derivatization increases UV absorption and reduces polarity, facilitating separation on reverse-phase columns. For example, in betaine quantification, the reagent reacts with carboxylic acid groups to form stable esters detectable at 254 nm .

Methodological Tip : Optimize reaction conditions (e.g., pH, temperature, molar ratio) to minimize side products. Validate derivatization efficiency using spiked recovery experiments .

Basic: How can researchers assess the purity and stability of this compound for synthetic applications?

Purity is typically assessed via chromatographic methods (HPLC or GC) coupled with mass spectrometry to identify impurities. Stability tests involve storing the compound under varying conditions (temperature, humidity) and monitoring degradation via NMR or FT-IR. For instance, triflate esters are moisture-sensitive; anhydrous storage at -20°C in inert atmospheres is recommended .

Methodological Tip : Use Karl Fischer titration to quantify residual moisture in batches, as hydrolysis can generate undesired byproducts like 4-bromophenacyl alcohol .

Advanced: How does this compound compare to other derivatization agents (e.g., 2′-naphthacyl triflate) in terms of reaction kinetics and detection limits?

Comparative studies show that this compound offers faster reaction kinetics with carboxylic acids due to its superior leaving group ability (triflate vs. bromide). However, 2′-naphthacyl triflate may provide lower detection limits (1 µmol/L) in LC-MS due to higher ionization efficiency. For UV detection, 4-bromophenacyl derivatives exhibit stronger absorbance at lower wavelengths (e.g., 254 nm vs. 280 nm for naphthacyl) .

Methodological Tip : Perform a cost-benefit analysis considering instrument availability, analyte compatibility, and required sensitivity. Use kinetic modeling (e.g., pseudo-first-order rate constants) to compare reaction efficiencies .

Advanced: What strategies mitigate side reactions (e.g., ester hydrolysis or O-alkylation) during derivatization with this compound?

Side reactions arise from competing nucleophilic attack (e.g., water or alcohol solvents). Strategies include:

- Using aprotic solvents (e.g., acetonitrile) and molecular sieves to suppress hydrolysis.

- Adding crown ethers to enhance reactivity of carboxylate salts, reducing reaction time and byproducts.

- Employing scavengers (e.g., polymer-bound sulfonic acid resins) to sequester excess triflate .

Methodological Tip : Monitor reaction progress in real-time using inline FT-IR or LC-MS to identify intermediates and optimize quenching steps .

Advanced: How can this compound be integrated into palladium-catalyzed cross-coupling reactions for complex molecule synthesis?

The triflate group serves as an excellent leaving group in Suzuki-Miyaura or Stille couplings. For example, vinyl triflates derived from ketones can undergo palladium-catalyzed reduction to alkenes, enabling stereoselective synthesis of terpenoids or steroids. Catalyst choice (e.g., Pd(dppf)Cl₂) and ligand tuning are critical to suppress β-hydride elimination .

Methodological Tip : Use DFT calculations to predict the stability of intermediates and optimize catalytic conditions (e.g., solvent polarity, base strength) .

Advanced: What analytical challenges arise when combining this compound derivatization with LC-MS, and how are they resolved?

Challenges include ion suppression from excess reagent and matrix effects. Solutions involve:

- Solid-phase extraction (SPE) to remove unreacted triflate.

- Using isotopic internal standards (e.g., ²H-labeled analogs) to correct for signal variability.

- Optimizing ionization parameters (e.g., ESI vs. APCI) to enhance analyte signal .

Methodological Tip : Perform matrix-matched calibration to account for interference from co-eluting compounds in complex samples like food extracts .

Basic: What safety protocols are essential when handling this compound in the laboratory?

The compound is moisture-sensitive and may release corrosive triflic acid upon hydrolysis. Key protocols include:

- Using gloveboxes or Schlenk lines for anhydrous reactions.

- Wearing acid-resistant PPE (gloves, goggles) and working in fume hoods.

- Neutralizing waste with aqueous bicarbonate before disposal .

Methodological Tip : Regularly test air quality in workspaces using gas detectors to monitor triflic acid vapor .

Advanced: How can researchers leverage this compound in mechanistic studies of nucleophilic aromatic substitution (SNAr) reactions?

The triflate group’s high electrophilicity makes it a probe for studying SNAr kinetics. Techniques include:

- Kinetic isotope effect (KIE) measurements to elucidate rate-determining steps.

- In situ NMR to track intermediate formation (e.g., Meisenheimer complexes).

- Computational modeling (e.g., Hammett plots) to correlate substituent effects with reactivity .

Methodological Tip : Use stopped-flow spectroscopy for high-resolution kinetic data under pseudo-first-order conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.